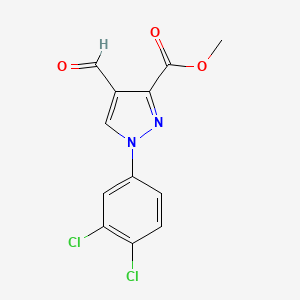

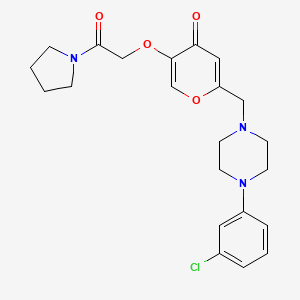

![molecular formula C25H19FN2O5 B2531230 4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one CAS No. 618412-46-7](/img/structure/B2531230.png)

4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

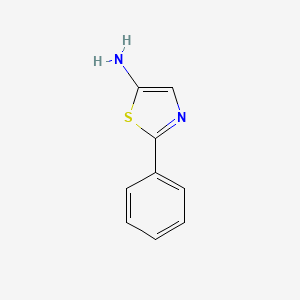

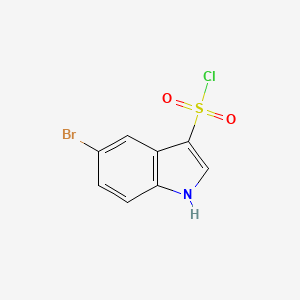

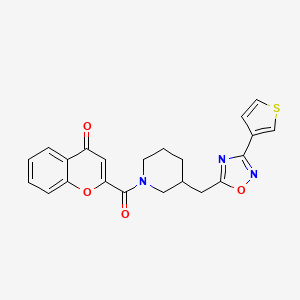

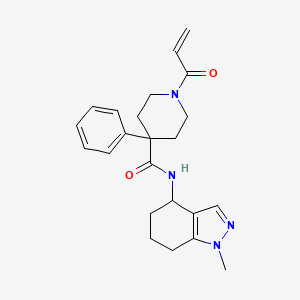

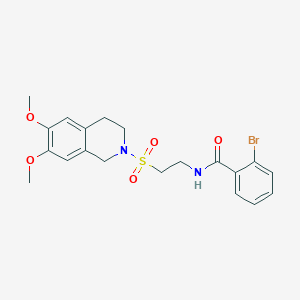

The compound "4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one" is a complex organic molecule that appears to be related to a class of compounds that have been studied for their potential biological activities, including inhibition of B-Raf kinase and anti-cancer properties. The presence of a 2,3-dihydrobenzo[b][1,4]dioxin moiety is a common feature in these compounds, which has been shown to enhance bioactivity by reinforcing the combination with biological receptors .

Synthesis Analysis

The synthesis of related 2,3-dihydrobenzo[b][1,4]dioxin-containing compounds has been reported using various methods. For instance, a series of novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for their B-Raf inhibitory and anti-proliferation activities . Another synthesis approach involved a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines to produce 2,3-dihydrobenzo[1,4]dioxine derivatives . These methods highlight the versatility and potential for creating a diverse array of compounds with the 2,3-dihydrobenzo[b][1,4]dioxin structure.

Molecular Structure Analysis

The molecular structure of compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety is crucial for their biological activity. The introduction of this structure has been shown to improve the interaction with biological targets, as evidenced by the enhanced bioactivity of these compounds . Additionally, the stereochemistry of related compounds has been studied, with a significant degree of stereoselectivity observed in certain synthesis reactions, where the Z isomers were formed preferentially .

Chemical Reactions Analysis

Compounds with the 2,3-dihydrobenzo[b][1,4]dioxin structure have been involved in various chemical reactions. For example, the fluoro-substituted benzo[b]pyran derivatives have been shown to undergo condensation with aromatic aldehydes, phenylhydrazine, and thiourea to yield a range of products with potential anti-cancer activity . These reactions demonstrate the chemical reactivity and functionalization possibilities of the core structure.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds have been synthesized and characterized. The properties of these compounds, such as solubility, melting points, and stability, are likely influenced by the presence of the 2,3-dihydrobenzo[b][1,4]dioxin moiety and the substituents attached to it. The biological activities of these compounds, including their B-Raf inhibitory and anti-proliferation activities, suggest that they have favorable interactions with biological systems, which could be partly attributed to their physical and chemical properties .

Applications De Recherche Scientifique

Anticancer Activity

Compounds containing fluorophenyl groups and similar structural frameworks have been studied for their anticancer properties. For instance, novel fluoro-substituted benzo[b]pyran compounds demonstrated significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting potential utility in cancer therapy (Hammam et al., 2005). This highlights the relevance of fluoro-substituted compounds in developing new anticancer agents.

Antimicrobial and Antifungal Properties

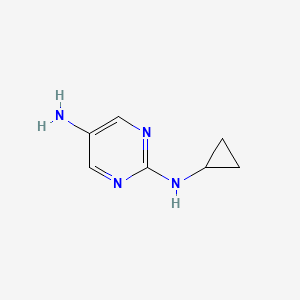

Research on pyridine derivatives has shown promising antimicrobial and antifungal activities. A study on novel 1,2,4-triazoles starting from isonicotinic acid hydrazide revealed good to moderate antimicrobial activity against a range of pathogens, indicating the potential of such compounds in antimicrobial therapy (Bayrak et al., 2009).

Anti-inflammatory and Analgesic Effects

Compounds structurally related to pyrrol-2(5H)-one have been assessed for their anti-inflammatory and analgesic activities. The synthesis and evaluation of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids revealed significant potential as analgesic agents, with minimal gastrointestinal erosion risks, pointing towards their therapeutic applications in pain management and inflammation (Muchowski et al., 1985).

Material Science Applications

The intricate structure of the compound may also hold interest in material science, particularly in the synthesis of novel polyimides and other polymers with specific optical or electronic properties. Research into pyridine-containing aromatic diamine monomers for polyimide preparation has shown exceptional thermal and thermooxidative stability, highlighting the potential of these compounds in creating advanced materials (Zhang et al., 2005).

Propriétés

IUPAC Name |

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(2-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN2O5/c26-18-6-2-1-5-17(18)22-21(23(29)16-7-8-19-20(12-16)33-11-10-32-19)24(30)25(31)28(22)14-15-4-3-9-27-13-15/h1-9,12-13,22,29H,10-11,14H2/b23-21+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLQTGOWTKPALF-XTQSDGFTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=CC=C5F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=CC=C5F)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B2531148.png)

![4-Benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2531153.png)

![N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2531155.png)

![2-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2531166.png)

![N-(1-cyanopropyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2531167.png)